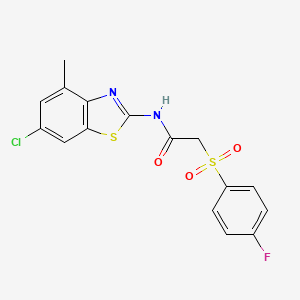

![molecular formula C24H18ClN3 B6509347 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-15-3](/img/structure/B6509347.png)

8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .

Synthesis Analysis

Quinolines can be synthesized through various methods, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.

Molecular Structure Analysis

The molecular structure of quinolines generally consists of a benzene ring fused with a pyridine ring . The specific molecular structure of “this compound” is not available in the literature I have access to.

Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “this compound” are not available in the literature I have access to.

Scientific Research Applications

8-Cl-3-EP-1-P-1H-PQ has been studied for its potential use in medicinal chemistry and drug design. It has been found to have potential anti-cancer properties and has been studied for its ability to inhibit the growth of certain types of cancer cells. Additionally, 8-Cl-3-EP-1-P-1H-PQ has been studied for its potential anti-inflammatory and anti-allergic properties. It has also been studied for its potential use as an anticonvulsant and for its potential to act as an enzyme inhibitor.

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes .

Biochemical Pathways

Quinoline derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound could have significant effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

The advantages of using 8-Cl-3-EP-1-P-1H-PQ in lab experiments include its availability and its relatively low cost. Additionally, it is relatively easy to synthesize and is stable under most laboratory conditions. The main limitation of 8-Cl-3-EP-1-P-1H-PQ is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.

Future Directions

Some potential future directions for 8-Cl-3-EP-1-P-1H-PQ research include further exploring its mechanism of action, studying its potential use as an anti-inflammatory and anti-allergic agent, and investigating its potential use as an anticonvulsant. Additionally, further research could be done to explore the potential use of 8-Cl-3-EP-1-P-1H-PQ as an enzyme inhibitor and to study its potential use in drug design. Finally, further research could be done to explore the potential use of 8-Cl-3-EP-1-P-1H-PQ in the treatment of certain types of cancer.

Synthesis Methods

8-Cl-3-EP-1-P-1H-PQ can be synthesized via a condensation reaction between 4-ethylphenylmagnesium bromide and 1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The reaction is heated to reflux temperature and then cooled to room temperature, after which the product is isolated by filtration.

Safety and Hazards

The safety and hazards associated with quinolines can vary widely depending on their specific structure and functional groups. For example, some quinolines may cause skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazards of “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

properties

IUPAC Name |

8-chloro-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTKGPRTCSHGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509267.png)

![8-ethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509278.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509284.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509286.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509296.png)

![12-(4-chlorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509300.png)

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509314.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509315.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B6509331.png)

![3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509333.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509337.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509342.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509345.png)